Strategic Procurement and Synthetic Utility of 5-Bromo-7-methoxybenzothiazole (CAS 1807214-13-6) in Drug Discovery
Strategic Procurement and Synthetic Utility of 5-Bromo-7-methoxybenzothiazole (CAS 1807214-13-6) in Drug Discovery
Executive Summary & Structural Rationale
Benzothiazoles represent a privileged class of pharmacophores in medicinal chemistry, frequently deployed in the development of kinase inhibitors, antimicrobial agents, and therapeutics for neurodegenerative diseases[1][2]. Among the diverse array of commercially available benzothiazole building blocks, 5-Bromo-7-methoxybenzothiazole (CAS: 1807214-13-6) [3] offers a highly specialized and synthetically valuable substitution pattern.
The presence of a 5-bromo substituent provides an optimal electrophilic handle for transition-metal-catalyzed cross-coupling, while the 7-methoxy group exerts both steric shielding and electron-donating effects[4]. This specific electronic modulation directly influences the pKa of the heterocyclic system, thereby optimizing hydrogen-bonding interactions within target protein pockets. This technical guide provides an in-depth analysis of the physicochemical profiling, supplier evaluation, and orthogonal synthetic functionalization of this critical building block.
Physicochemical Profiling and Supplier Evaluation
Before integrating 5-Bromo-7-methoxybenzothiazole into a synthetic pipeline, researchers must validate its physicochemical properties and ensure high-fidelity sourcing. The compound's structural integrity is paramount; trace metal impurities from low-quality suppliers can poison palladium catalysts in downstream steps, leading to unexplained reaction failures.
Table 1: Physicochemical Properties
| Property | Value |
| CAS Registry Number | 1807214-13-6[3] |
| IUPAC Name | 5-Bromo-7-methoxybenzo[d]thiazole[5] |
| Molecular Formula | C8H6BrNOS[3] |
| Molecular Weight | 244.11 g/mol [3] |
| SMILES String | COc1cc(Br)cc2ncsc12[3] |
| Key Reactive Sites | C5 (Electrophilic, C-Br), C2 (Acidic C-H) |
Table 2: Verified Commercial Suppliers
| Supplier | Catalog Number | Claimed Purity | Sourcing Notes |
| BLD Pharm | BD01805971 | >98%[5] | Reliable for high-throughput screening libraries. |
| Bide Pharm | BD01805971 | >98%[6] | Often provides detailed NMR/LC-MS QA/QC data. |
| Suzhou Rovathin | WCM011209 | >97%[7][8] | Robust bulk synthesis capabilities for scale-up. |
Expertise Insight (Causality in Procurement): When sourcing CAS 1807214-13-6, it is highly recommended to request a Certificate of Analysis (CoA) that includes Inductively Coupled Plasma Mass Spectrometry (ICP-MS) data. Trace transition metals (e.g., Fe, Cu) remaining from the supplier's internal synthesis can inadvertently catalyze homocoupling side-reactions during your planned Suzuki-Miyaura steps, artificially lowering your isolated yields.
Orthogonal Functionalization Strategies
The true synthetic value of 5-Bromo-7-methoxybenzothiazole lies in its capacity for orthogonal functionalization. By sequentially targeting the C5-bromide and the C2-proton, medicinal chemists can rapidly generate diverse libraries of bis-substituted benzothiazoles.
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Pathway A (C5-Position): The C-Br bond at the 5-position is highly susceptible to oxidative addition by Pd(0) species. Utilizing a catalyst with a large bite angle, such as Pd(dppf)Cl₂, accelerates the reductive elimination step, minimizing protodeboronation of the incoming arylboronic acid.
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Pathway B (C2-Position): The C2 position of the benzothiazole ring is highly acidic due to the adjacent nitrogen and sulfur atoms. Recent methodologies, such as those published by , have demonstrated that this position can undergo direct C-H functionalization[9][10]. The addition of CuI is critical as it facilitates the reoxidation of Pd(0) to Pd(II) in the presence of ambient air, effectively closing the catalytic cycle[11][12].
Validated Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling at the C5-Position
Objective: Synthesize 5-aryl-7-methoxybenzothiazole derivatives. Self-Validating Rationale: The use of a biphasic 1,4-Dioxane/H₂O system ensures the solubility of both the organic substrate and the inorganic base (K₂CO₃), maximizing the interfacial reaction rate while preventing base-induced degradation of the benzothiazole core.
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Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-Bromo-7-methoxybenzothiazole (1.0 equiv, 0.5 mmol) and the desired arylboronic acid (1.2 equiv, 0.6 mmol).
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Catalyst & Base: Add Pd(dppf)Cl₂ (5 mol %) and K₂CO₃ (2.5 equiv).
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Solvent Addition: Evacuate and backfill the flask with Argon (3x). Add degassed 1,4-Dioxane/H₂O (4:1 v/v, 0.1 M). Causality: Degassing prevents premature catalyst oxidation and homocoupling of the boronic acid.
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Reaction: Heat the mixture to 90 °C for 6–8 hours. Monitor conversion via LC-MS.
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Workup: Cool to room temperature, dilute with EtOAc, wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄. Causality: The use of Na₂SO₄ over MgSO₄ prevents the potential coordination of Mg²⁺ to the benzothiazole nitrogen, which can complicate phase separation.
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Purification: Concentrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc) to afford the target compound.
Protocol B: Pd-Catalyzed C-H Functionalization at the C2-Position
Objective: Synthesize 2-functionalized (e.g., 2-cyano) 5-bromo-7-methoxybenzothiazole (adapted from Broudic et al.[10]). Self-Validating Rationale: DMSO/DMF provides a highly polar environment that stabilizes the transition state of the C-H activation step. KI acts as an essential inorganic additive to stabilize the active Pd-species and prevent catalyst precipitation (palladium black formation).
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Preparation: To a stirred solution of the benzothiazole precursor (0.5 mmol) in an anhydrous mixture of DMF/DMSO (1:1, v/v, 20 mL, 0.025 M), add PdCl₂ (20 mol %, 17.7 mg)[10].
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Co-Catalyst & Additive: Successively add CuI (50 mol %, 47.6 mg) and KI (2.0 equiv, 166 mg)[10].
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Reaction: Stir the resulting mixture at 120 °C for 4 hours open to the air[10]. Causality: The ambient air is strictly required for the Cu-mediated reoxidation of Palladium; running this under inert gas will halt the catalytic cycle[11].
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Workup: Cool the reaction mixture to room temperature, quench with water (50 mL), and extract with EtOAc (3 × 30 mL).
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Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify via silica gel chromatography to yield the 2-functionalized product.
Workflow Visualization
Orthogonal functionalization pathways of 5-Bromo-7-methoxybenzothiazole.
References
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Law, C. S. W., & Yeong, K. Y. (2022). Current trends of benzothiazoles in drug discovery: a patent review (2015–2020). Expert Opinion on Therapeutic Patents, 32(3), 299-315.[Link]
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Broudic, N., et al. (2022). Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. Molecules, 27(23), 8426.[Link]
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ChemSrc Database. 5-Bromo-7-methoxybenzothiazole CAS 1807214-13-6. ChemSrc.[Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Current trends of benzothiazoles in drug discovery: a patent review (2015-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1807214-13-6_5-Bromo-7-methoxybenzothiazoleCAS号:1807214-13-6_5-Bromo-7-methoxybenzothiazole【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 4. tandfonline.com [tandfonline.com]
- 5. 1805513-19-2|7-Bromo-5-methoxybenzo[d]thiazole|BLD Pharm [bldpharm.com]
- 6. CAS:1805151-05-6, 5-Bromo-6-methoxybenzo[d]thiazole-毕得医药 [bidepharm.com]
- 7. Suzhou Rovathin Foreign Trade Co.,Ltd. [rovathin.com]
- 8. 5-bromo-7-methoxyBenzothiazole,1807214-13-6 [rovathin.com]
- 9. Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
